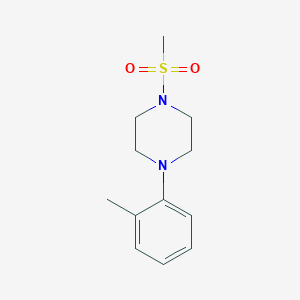
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine
Overview
Description
1-(2-methylphenyl)-4-(methylsulfonyl)piperazine, commonly known as MMPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental sciences. MMPP is a white crystalline powder that has a molecular weight of 268.36 g/mol and a molecular formula of C12H18N2O2S.
Mechanism of Action
The mechanism of action of MMPP is not fully understood. However, it is believed that MMPP exerts its effects by interacting with various cellular targets such as enzymes and receptors. MMPP has been shown to inhibit the activity of enzymes such as reverse transcriptase and protease. MMPP has also been shown to interact with receptors such as serotonin and dopamine receptors.
Biochemical and Physiological Effects:
MMPP has been shown to have various biochemical and physiological effects. In vitro studies have shown that MMPP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MMPP has also been shown to inhibit the replication of viruses by interfering with viral entry and replication. In addition, MMPP has been shown to have insecticidal and acaricidal properties by disrupting the nervous system of pests.
Advantages and Limitations for Lab Experiments
MMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. MMPP is also stable under normal laboratory conditions. However, MMPP has several limitations. It is toxic and should be handled with care. MMPP is also difficult to dissolve in water, which can limit its use in some experiments.
Future Directions
There are several future directions for MMPP research. In the field of medicine, MMPP could be further studied for its potential use as an antitumor, antiviral, and antibacterial agent. MMPP could also be studied for its potential use in combination therapy with other drugs. In the field of agriculture, MMPP could be further studied for its potential use as a pesticide. MMPP could also be studied for its potential use in integrated pest management. In the field of environmental sciences, MMPP could be further studied for its potential use as a water treatment agent. MMPP could also be studied for its potential use in soil remediation.
Scientific Research Applications
MMPP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, MMPP has been shown to have antitumor, antiviral, and antibacterial properties. MMPP has been found to inhibit the growth of cancer cells and viruses such as HIV and HSV-1. In addition, MMPP has been shown to have antibacterial activity against gram-positive and gram-negative bacteria.
In the field of agriculture, MMPP has been studied for its potential use as a pesticide. MMPP has been found to have insecticidal and acaricidal properties against various pests such as spider mites and aphids. MMPP has also been shown to have herbicidal properties against weeds.
In the field of environmental sciences, MMPP has been studied for its potential use as a water treatment agent. MMPP has been found to have adsorption properties that can remove heavy metals such as lead and cadmium from water.
properties
IUPAC Name |
1-(2-methylphenyl)-4-methylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-11-5-3-4-6-12(11)13-7-9-14(10-8-13)17(2,15)16/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNZRLHRRHMURW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4422666.png)
![7-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4422678.png)
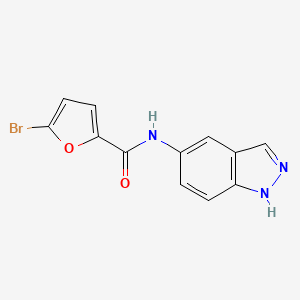
![N-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4422683.png)
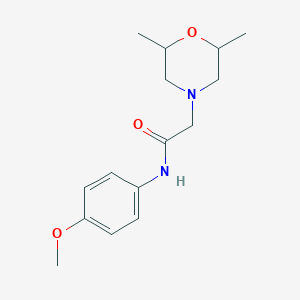
![N-cyclooctyl-N'-[2-(methylsulfonyl)ethyl]succinamide](/img/structure/B4422692.png)
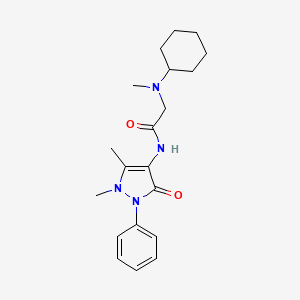
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4422697.png)
![N-[4-(3-fluoropyridin-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B4422704.png)
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422715.png)
![4-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4422721.png)
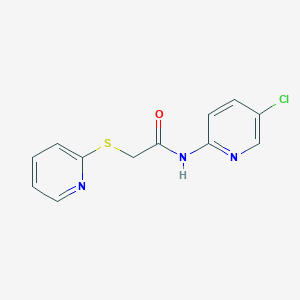

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4422757.png)